![molecular formula C22H19Cl2N5O2 B1139475 2-[4-(2-Aminoethoxy)anilino]-6-(2,6-dichlorophenyl)-8-methylpyrido[2,3-d]pyrimidin-7-one CAS No. 212391-58-7](/img/structure/B1139475.png)
2-[4-(2-Aminoethoxy)anilino]-6-(2,6-dichlorophenyl)-8-methylpyrido[2,3-d]pyrimidin-7-one
Übersicht
Beschreibung
The compound “2-[4-(2-Aminoethoxy)anilino]-6-(2,6-dichlorophenyl)-8-methylpyrido[2,3-d]pyrimidin-7-one” belongs to the category of Pyridopyrimidines . Its IUPAC name is “2-{[4-(2-aminoethoxy)phenyl]amino}-6-(2,6-dichlorophenyl)-8-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one” and it has a molecular formula of C22H19Cl2N5O2 .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C22H19Cl2N5O2 . The structure includes a pyrido[2,3-d]pyrimidin-7-one core, with various substituents including a 2-aminoethoxy group, an anilino group, a 2,6-dichlorophenyl group, and a methyl group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 456.33 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the current literature.Wissenschaftliche Forschungsanwendungen
Antihypertensive Activity
A study conducted by Bennett et al. (1981) explored the antihypertensive properties of derivatives of pyrido[2,3-d]pyrimidin-7-amine, including compounds structurally related to the mentioned compound. They found that certain derivatives, such as 6-(2,6-dichlorophenyl)-2-methylpyrido[2,3-d]pyrimidin-7-amine, exhibited significant antihypertensive effects in spontaneously hypertensive rats (Bennett, L., Blankley, C. J., Fleming, R. W., Smith, R., & Tessman, D., 1981).
Tyrosine Kinase Inhibitory Activity
Boschelli et al. (1998) identified a compound with a similar structure as a potent inhibitor of platelet-derived growth factor receptor (PDGFr), fibroblast growth factor receptor (FGFr), and c-src tyrosine kinases. This study highlights the compound's potential in targeting these kinases, which are critical in various cellular processes (Boschelli, D., Wu, Z., Klutchko, S., Showalter, H. D., Hamby, J. M., Lu, G., Major, T., Dahring, T., Batley, B., Panek, R., Keiser, J., Hartl, B., Kraker, A., Klohs, W., Roberts, B. J., Patmore, S., Elliott, W., & Steinkampf, R., 1998).
Antimicrobial Activity
Fayed et al. (2014) synthesized derivatives of pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-one, closely related to the compound , and evaluated their antimicrobial properties. This research suggests the potential of these compounds as antimicrobial agents, showing efficacy against various pathogens (Fayed, A. A., Amr, A. E., Al-Omar, M. A., & Mostafa, E. E., 2014).
Inhibitory Properties against Kinases
Palmer et al. (2005) investigated 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones, structurally similar to the compound of interest, for their inhibition of c-Src and G2/M checkpoint kinase Wee1. This study highlights the compound's relevance in cancer research and potential therapeutic applications (Palmer, B., Smaill, J., Rewcastle, G., Dobrusin, E., Kraker, A., Moore, C. W., Steinkampf, R., & Denny, W., 2005).
Antitumor Agents
Gangjee et al. (1999) synthesized 2,4-diamino-5-methyl-6-[(monosubstituted anilino)methyl]pyrido[2,3-d]pyrimidines as potential antitumor agents, indicating the relevance of the chemical structure in developing new cancer therapies (Gangjee, A., Adair, O., & Queener, S., 1999).
Eigenschaften
IUPAC Name |
2-[4-(2-aminoethoxy)anilino]-6-(2,6-dichlorophenyl)-8-methylpyrido[2,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Cl2N5O2/c1-29-20-13(11-16(21(29)30)19-17(23)3-2-4-18(19)24)12-26-22(28-20)27-14-5-7-15(8-6-14)31-10-9-25/h2-8,11-12H,9-10,25H2,1H3,(H,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXZESONWXTISA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=CC=C3Cl)Cl)NC4=CC=C(C=C4)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Cl2N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-Aminoethoxy)anilino]-6-(2,6-dichlorophenyl)-8-methylpyrido[2,3-d]pyrimidin-7-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




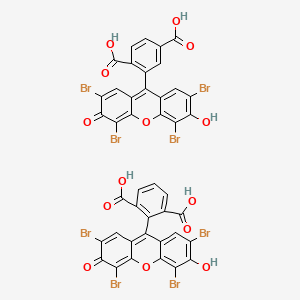

![3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one](/img/structure/B1139397.png)
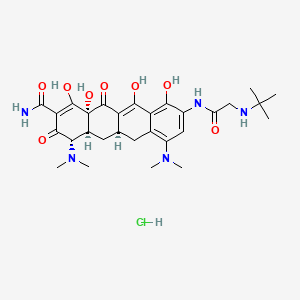
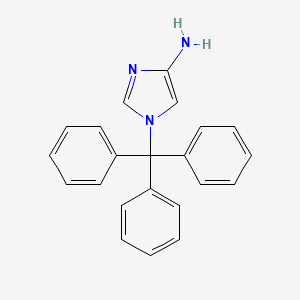
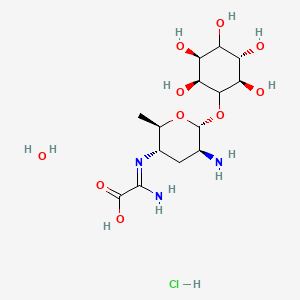
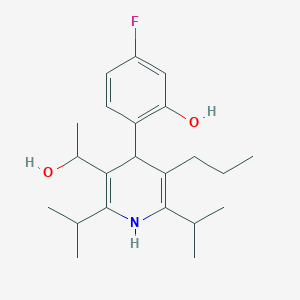
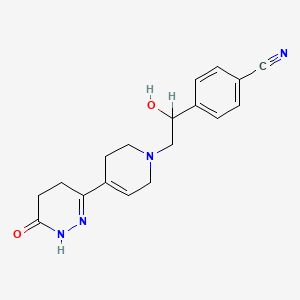
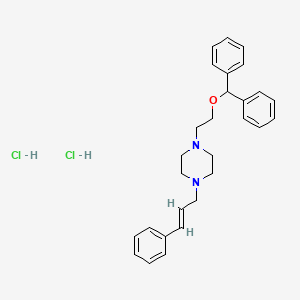
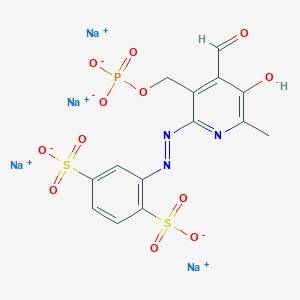
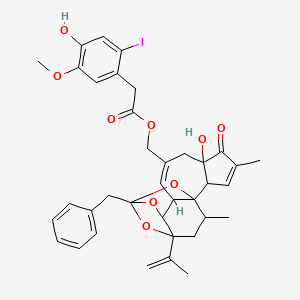

![N-[(2S)-1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B1139415.png)